molecular formula C12H13N3O5S B350534 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole CAS No. 898641-68-4

1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole

Cat. No. B350534
CAS RN: 898641-68-4
M. Wt: 311.32g/mol
InChI Key: AMPCAQSBSLHNGB-UHFFFAOYSA-N
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Description

Compounds with sulfonyl and nitroimidazole groups are often used in medicinal chemistry due to their potential biological activities . The sulfonyl group is a major building block for many therapeutic molecules .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods such as NMR, IR, mass spectrometry, and UV-vis . X-ray crystallographic analysis can provide detailed information about the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, the sulfonyl group can undergo various reactions such as reduction, substitution, and elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as melting point, boiling point, and solubility, can be determined through various experimental methods . These properties are important for understanding the compound’s stability, reactivity, and suitability for certain applications.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This often involves binding to specific proteins or enzymes, which can be determined through various biochemical and biophysical techniques .

Safety and Hazards

The safety and hazards of a compound can be assessed through toxicological studies. This includes determining its acute and chronic toxicity, as well as its potential for causing irritation or sensitization .

Future Directions

The future directions for the study of a compound often depend on its potential applications. For instance, if the compound shows promising biological activity, it could be further optimized and tested in preclinical and clinical trials .

properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S/c1-8-6-10(4-5-11(8)20-3)21(18,19)14-9(2)13-7-12(14)15(16)17/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPCAQSBSLHNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole

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